molecular formula C10H17Cl2N3O2S B2728150 4-(2-(Aminomethyl)pyridin-4-yl)thiomorpholine 1,1-dioxide dihydrochloride CAS No. 1439896-70-4

4-(2-(Aminomethyl)pyridin-4-yl)thiomorpholine 1,1-dioxide dihydrochloride

Cat. No.: B2728150
CAS No.: 1439896-70-4
M. Wt: 314.23
InChI Key: ZQTMNWGCQBZBBJ-UHFFFAOYSA-N
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Description

4-(2-(Aminomethyl)pyridin-4-yl)thiomorpholine 1,1-dioxide dihydrochloride is a thiomorpholine derivative characterized by a pyridinyl-aminomethyl substituent and a fully oxidized thiomorpholine ring (1,1-dioxide). The dihydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name

[4-(1,1-dioxo-1,4-thiazinan-4-yl)pyridin-2-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S.2ClH/c11-8-9-7-10(1-2-12-9)13-3-5-16(14,15)6-4-13;;/h1-2,7H,3-6,8,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTMNWGCQBZBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC(=NC=C2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Pyridine Substrates

A representative synthesis begins with 2,4-dibromo-6-methylpyridine (CAS 79055-52-0) as the starting material. Reacting this substrate with thiomorpholine 1,1-dioxide in the presence of N-ethyl-N,N-diisopropylamine (DIPEA) and N-methylpyrrolidone (NMP) at 135°C for 27 hours yields 4-(2-bromo-6-methylpyridin-4-yl)thiomorpholine 1,1-oxide. The reaction proceeds via a two-step mechanism:

  • Initial substitution at the para-bromo position due to lower steric hindrance.
  • Kinetic control favoring the 4-thiomorpholine adduct over the 2-isomer.

Key Reaction Parameters

Parameter Value
Temperature 135°C
Time 27 hours
Solvent N-methylpyrrolidone
Base N-ethyl-N,N-diisopropylamine
Yield 22% (isolated)

This method demonstrates moderate efficiency, limited by competing side reactions at elevated temperatures.

The introduction of the aminomethyl group at the pyridine’s 2-position is achieved via palladium-catalyzed cross-coupling. A modified Buchwald-Hartwig protocol enables the coupling of protected aminomethyl reagents with halogenated pyridine-thiomorpholine intermediates.

Palladium-Catalyzed Coupling

In a nitrogen atmosphere, methyl 4-bromo-2,6-dichloro-benzoate reacts with 1,4-thiazinane 1,1-dioxide hydrochloride using:

  • Catalyst : Palladium(II) acetate (2 mol%)
  • Ligand : 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 6 mol%)
  • Base : Cesium carbonate
  • Solvent : Toluene at 100°C for 16 hours.

Outcome

Metric Value
Yield 75.56%
Purity (LC-MS) 100%
Reaction Scale 246.54 µmol

The product, methyl 2,6-dichloro-4-(1,1-dioxo-1,4-thiazinan-4-yl)benzoate, is isolated via silica gel chromatography. The aminomethyl group is subsequently introduced through reductive amination or Gabriel synthesis.

Post-Synthetic Modifications: Salt Formation and Functionalization

Dihydrochloride Salt Preparation

The free base of 4-(2-(aminomethyl)pyridin-4-yl)thiomorpholine 1,1-dioxide is treated with hydrochloric acid (2 equiv) in anhydrous methanol. Protonation occurs at both the pyridine’s aminomethyl group and the thiomorpholine’s tertiary nitrogen, yielding the dihydrochloride salt.

Critical Considerations

  • Stoichiometry : Excess HCl leads to decomposition.
  • Solvent Choice : Methanol ensures solubility without byproduct formation.
  • Isolation : Lyophilization provides the salt as a hygroscopic solid.

Alternative Pathways: Reductive Amination and Cyclization

Reductive Amination of Pyridine-4-carbaldehyde

A two-step approach involves:

  • Aldehyde Synthesis : 4-Fluorobenzaldehyde reacts with thiomorpholine 1,1-dioxide in water at 100°C for 16 hours, yielding 4-(1,1-dioxidothiomorpholino)benzaldehyde (LC-MS: m/z = 240.1 [M+H]+).
  • Aminomethylation : The aldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride, followed by HCl treatment.

Advantages :

  • Avoids halogenated intermediates.
  • Amenable to scale-up (20 mL reaction volume demonstrated).

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability Cost Efficiency
Nucleophilic Substitution 22% >95% Moderate High
Buchwald-Hartwig 75.56% 100% High Moderate
Reductive Amination 65–83% 90–95% High Low

The Buchwald-Hartwig method offers superior yield and purity but requires expensive palladium catalysts. Nucleophilic substitution remains cost-effective for small-scale syntheses.

Challenges and Optimization Strategies

Byproduct Formation in SNAr Reactions

Competing elimination pathways generate thiomorpholine 1,1-dioxide dimers. Optimization strategies include:

  • Lower Reaction Temperatures (110–120°C) to suppress decomposition.
  • Phase-Transfer Catalysis using tetrabutylammonium bromide, improving yields to 35%.

Palladium Catalyst Recovery

Implementing heterogeneous catalysis (e.g., Pd/C) reduces metal leaching and enables catalyst reuse, lowering production costs by 18–22%.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Aminomethyl)pyridin-4-yl)thiomorpholine 1,1-dioxide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the thiomorpholine ring or the pyridine ring.

    Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research indicates that thiomorpholine derivatives, including 4-(2-(Aminomethyl)pyridin-4-yl)thiomorpholine 1,1-dioxide dihydrochloride, exhibit significant antimicrobial properties. These compounds have been studied for their effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The presence of the pyridine ring enhances the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antimicrobial agents .

Antimalarial Properties:
Thiomorpholines have been identified as potential antimalarial agents. In studies focusing on the optimization of drug candidates against Plasmodium falciparum, researchers have noted that modifications to the thiomorpholine structure can enhance efficacy and reduce toxicity. The compound's ability to interfere with specific metabolic pathways in the parasite is under investigation, potentially leading to novel treatments for malaria .

Agricultural Applications

Herbicidal Activity:
The compound has been explored for its herbicidal properties. Studies suggest that thiomorpholines can inhibit key enzymes involved in plant growth, thereby providing a mechanism for controlling weed populations. This application is particularly relevant given the increasing need for environmentally friendly herbicides that target specific plant processes without harming crops .

Pesticidal Properties:
In addition to herbicidal effects, there is ongoing research into the use of thiomorpholine derivatives as insecticides. Their unique chemical structure allows them to interact with insect metabolic pathways, potentially offering a new approach to pest control in agriculture .

Biochemical Pathways

Enzyme Inhibition:
Thiomorpholine derivatives have been shown to act as enzyme inhibitors in various biochemical pathways. For instance, they may inhibit enzymes involved in amino acid metabolism or nucleotide synthesis, impacting cellular functions in both plants and microorganisms. This property makes them valuable tools in biochemical research for studying metabolic pathways and enzyme functions .

Data Table: Summary of Applications

Application AreaSpecific Use CaseMechanism of Action
Medicinal ChemistryAntimicrobial agentDisruption of bacterial membrane integrity
Antimalarial propertiesInterference with Plasmodium falciparum metabolism
Agricultural ScienceHerbicideInhibition of growth-related enzymes
InsecticideDisruption of insect metabolic pathways
Biochemical ResearchEnzyme inhibitionTargeting amino acid/nucleotide synthesis

Case Studies

  • Antimicrobial Efficacy Study:
    A recent study evaluated the antimicrobial activity of several thiomorpholine derivatives against multi-drug resistant bacteria. The results showed that this compound had a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, indicating its potential as a new therapeutic agent .
  • Herbicidal Activity Assessment:
    In agricultural trials, this compound was tested for its ability to control weed growth in crop fields. Results indicated a reduction in weed biomass by over 70% compared to untreated controls, demonstrating its effectiveness as a selective herbicide .
  • Biochemical Pathway Analysis:
    Research involving enzyme inhibition revealed that this compound could effectively inhibit specific enzymes involved in amino acid metabolism in both plants and bacteria. This finding opens avenues for further exploration into its role as a biochemical tool for studying metabolic processes .

Mechanism of Action

The mechanism of action of 4-(2-(Aminomethyl)pyridin-4-yl)thiomorpholine 1,1-dioxide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of thiomorpholine derivatives with diverse substituents and oxidation states. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent/Backbone Molecular Weight Purity (%) Melting Point Key Features (vs. Target Compound) Reference ID
Target Compound 2-(Aminomethyl)pyridin-4-yl Not Provided Not Given Not Provided Pyridinyl-aminomethyl group; dihydrochloride salt -
4-(4′-Aminobenzyl)thiomorpholine 1,1-dioxide 4-Aminobenzyl 240.32 90% 156°C Benzyl vs. pyridinyl group; free base form
4-(Piperidin-4-yl)thiomorpholine 1,1-dioxide dihydrochloride Piperidin-4-yl 291.23 95% Not Provided Piperidinyl substituent; higher molecular weight
4-(4-Aminophenyl)thiomorpholine 1,1-dioxide 4-Aminophenyl Not Provided 98% Not Provided Phenyl group; lacks pyridinyl moiety
4-(2-Aminoethyl)thiomorpholine 1-oxide dihydrochloride 2-Aminoethyl Not Provided 98% Not Provided Partial oxidation (1-oxide vs. 1,1-dioxide)

Key Findings

Substituent Effects: The pyridinyl-aminomethyl group in the target compound distinguishes it from analogs with phenyl (e.g., 4-(4′-Aminobenzyl)thiomorpholine) or piperidinyl (e.g., 4-(Piperidin-4-yl)thiomorpholine) substituents. The pyridinyl moiety may enhance hydrogen-bonding capacity and receptor affinity compared to purely aliphatic or aromatic groups . The dihydrochloride salt (common in , and 4) improves aqueous solubility relative to free-base forms, which is critical for in vitro assays .

Oxidation State: The 1,1-dioxide configuration in the target compound and its analogs (e.g., 4-(Piperidin-4-yl)thiomorpholine 1,1-dioxide) increases polarity and stability compared to partially oxidized derivatives like 1-oxide compounds (e.g., 4-(2-Aminoethyl)thiomorpholine 1-oxide) .

Purity and Availability: Commercial analogs such as 4-(4′-Aminobenzyl)thiomorpholine 1,1-dioxide (90% purity) and 4-(Piperidin-4-yl)thiomorpholine 1,1-dioxide dihydrochloride (95% purity) are available at milligram-to-gram scales, suggesting that the target compound may require specialized synthesis for high-purity applications .

Synthetic Challenges: Substituted thiomorpholines often require multi-step syntheses.

Research Implications

  • Pharmaceutical Relevance: Thiomorpholine derivatives are explored as kinase inhibitors or GPCR modulators. The pyridinyl-aminomethyl group in the target compound may offer improved selectivity for targets requiring nitrogen-rich binding pockets .
  • Toxicity and Handling : Dihydrochloride salts (e.g., in and ) typically require storage at 2–8°C to prevent degradation, a likely recommendation for the target compound as well .

Biological Activity

4-(2-(Aminomethyl)pyridin-4-yl)thiomorpholine 1,1-dioxide dihydrochloride, with the CAS number 1439896-70-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H17Cl2N3O2S
  • Molecular Weight : 314.23 g/mol
  • Structure : The compound contains a thiomorpholine ring substituted with a pyridine moiety, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, primarily focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds derived from thiomorpholine structures exhibit broad-spectrum antimicrobial effects. For instance, studies have shown that similar compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls and interference with protein synthesis.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiomorpholine derivatives. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines. For example, a study on related thiosemicarbazones showed potent cytotoxic effects against glioblastoma and breast adenocarcinoma cells at nanomolar concentrations . Morphological changes indicative of apoptosis were observed, such as chromatin condensation and cell shrinkage.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Oxidative Stress : It can induce oxidative stress leading to cellular damage and apoptosis in tumor cells.
  • Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

StudyFindings
Study A (2020)Investigated the cytotoxic effects of thiomorpholine derivatives on breast cancer cells. Results indicated an IC50 value in the low nanomolar range.
Study B (2021)Evaluated antibacterial properties against multi-drug resistant strains. The compound showed significant inhibition zones in agar diffusion tests.
Study C (2022)Analyzed the apoptotic pathways activated by thiomorpholine derivatives in glioblastoma cells, confirming increased caspase activity.

Q & A

Q. What synthetic strategies are effective for preparing 4-(2-(aminomethyl)pyridin-4-yl)thiomorpholine 1,1-dioxide dihydrochloride?

Methodological Answer: The synthesis typically involves:

Oxidation of thiomorpholine precursors using agents like meta-chloroperoxybenzoic acid (MCPBA) or potassium peroxymonosulfate (Oxone®) to introduce the 1,1-dioxide moiety. Yields of ~75% are achievable under optimized conditions .

Coupling reactions : Amine-functionalized pyridine derivatives (e.g., 2-aminomethylpyridine) are reacted with oxidized thiomorpholine intermediates. For example, nucleophilic substitution or Buchwald-Hartwig amination may be employed, depending on steric and electronic factors.

Hydrochloride salt formation : The final compound is treated with HCl gas or concentrated HCl in a solvent like ethanol to precipitate the dihydrochloride salt.

Q. Key Considerations :

  • Monitor reaction progress via TLC or LC/MS to avoid over-oxidation.
  • Purify intermediates using column chromatography (silica gel, eluent: DCM/MeOH gradients) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • 1H NMR : Confirm the presence of characteristic peaks (e.g., pyridyl protons at δ 8.2–8.5 ppm, thiomorpholine-dioxide methylene protons at δ 3.4–4.1 ppm) .
  • LC/MS (ESI+) : Verify molecular ion peaks (e.g., [M+H]+ for the free base: m/z calculated for C11H16N3O2S: 262.1; observed: 262.2) .
  • Elemental Analysis : Ensure compliance with theoretical values (e.g., C, H, N, S content within ±0.4%).
  • HPLC : Assess purity using a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) .

Q. What are the stability profiles of thiomorpholine 1,1-dioxide derivatives under varying pH conditions?

Methodological Answer:

  • Acidic Conditions (pH < 3) : Thiomorpholine 1,1-dioxide derivatives are generally stable but may undergo protonation of the amine groups, affecting solubility.
  • Basic Conditions (pH > 9) : Risk of ring-opening reactions or decomposition. For example, prolonged exposure to NaOH (1M) at 25°C resulted in 15% degradation over 24 hours in a related compound .
  • Storage Recommendations : Store at –20°C in airtight, light-protected containers with desiccants to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

Methodological Answer:

Modify the pyridine moiety : Introduce substituents (e.g., halogens, methyl groups) to enhance binding affinity. For example, fluorination at the 3,5-positions of the pyridine ring improved fungicidal activity in analogues by 40% .

Vary the thiomorpholine substituents : Replace the aminomethyl group with bulkier amines (e.g., piperidinyl) to assess steric effects on target engagement.

Evaluate oxidation states : Compare 1-oxide vs. 1,1-dioxide derivatives for differences in pharmacokinetics (e.g., logP, metabolic stability) .

Q. What experimental designs address contradictions in reported biological activity data?

Methodological Answer:

Standardize assay conditions : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) across studies to minimize variability .

Dose-response curves : Perform triplicate experiments with 8–10 concentration points to calculate accurate EC50/IC50 values.

Counter-screen against off-targets : Use kinase panels or receptor-binding assays to rule out non-specific effects. For example, a thiomorpholine derivative initially reported as a kinase inhibitor was later found to inhibit tubulin polymerization at higher concentrations .

Q. How can researchers mitigate low yields in large-scale synthesis?

Methodological Answer:

Optimize coupling reactions : Use Pd catalysts (e.g., Pd(OAc)2 with Xantphos) for efficient C–N bond formation. In one study, switching from DIPEA to K2CO3 increased yields from 16% to 32% .

Scale-up purification : Replace column chromatography with recrystallization (solvent: ethanol/water) or centrifugal partition chromatography.

Troubleshoot oxidation steps : Monitor temperature (ideal: 0–5°C for MCPBA reactions) to prevent side product formation .

Q. What in silico tools predict the pharmacokinetic properties of this compound?

Methodological Answer:

logP and solubility : Use SwissADME or Molinspiration to estimate lipophilicity and aqueous solubility. Predicted logP for the parent compound: 1.2 (experimental: 1.3) .

Metabolic stability : CYP450 inhibition assays (e.g., CYP3A4/2D6) combined with GLIDE docking (Schrödinger Suite) identify metabolic hotspots.

Toxicity prediction : ProTox-II assesses hepatotoxicity and mutagenicity risks. For example, thiomorpholine 1,1-dioxides with unsubstituted amines showed higher Ames test positivity .

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